molecular formula C21H32Cl2N6O2 B15193286 Simazine-alachlor mixt. CAS No. 8074-33-7

Simazine-alachlor mixt.

Cat. No.: B15193286
CAS No.: 8074-33-7
M. Wt: 471.4 g/mol
InChI Key: KVGFWAQZWHMCFH-UHFFFAOYSA-N
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Description

Simazine-alachlor mixture is a combination of two herbicides: simazine and alachlor. Simazine is a triazine herbicide, while alachlor is an acetanilide herbicide. This mixture is used primarily for controlling a wide range of weeds in agricultural fields. Simazine works by inhibiting photosynthesis in plants, while alachlor inhibits protein synthesis and cell division in weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Simazine: Simazine is synthesized through the reaction of cyanuric chloride with ethylamine and diethylamine. The reaction typically occurs in an organic solvent such as acetone or ethanol under controlled temperature conditions.

    Alachlor: Alachlor is synthesized by reacting 2,6-diethylaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of simazine and alachlor involves large-scale chemical synthesis using the aforementioned methods. The processes are optimized for high yield and purity, with stringent quality control measures to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Both simazine and alachlor can undergo oxidation reactions. For simazine, oxidation typically leads to the formation of hydroxylated derivatives. Alachlor can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions of simazine and alachlor are less common but can occur under specific conditions, leading to the formation of amine derivatives.

    Substitution: Simazine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Simazine-alachlor mixture has several scientific research applications:

Mechanism of Action

Simazine

Simazine inhibits the photosynthetic electron transport process in plants by binding to the D1 protein in the photosystem II complex. This prevents the transfer of electrons from water to plastoquinone, effectively halting photosynthesis .

Alachlor

Alachlor inhibits protein synthesis and cell division in plants by interfering with the synthesis of very long-chain fatty acids. This disrupts the formation of cell membranes and other essential cellular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of simazine and alachlor provides a broader spectrum of weed control compared to using either herbicide alone. This mixture is particularly effective against both broadleaf weeds and grasses, making it a versatile tool in agricultural weed management .

Properties

CAS No.

8074-33-7

Molecular Formula

C21H32Cl2N6O2

Molecular Weight

471.4 g/mol

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide;6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H20ClNO2.C7H12ClN5/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15;1-3-9-6-11-5(8)12-7(13-6)10-4-2/h6-8H,4-5,9-10H2,1-3H3;3-4H2,1-2H3,(H2,9,10,11,12,13)

InChI Key

KVGFWAQZWHMCFH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl.CCNC1=NC(=NC(=N1)Cl)NCC

Origin of Product

United States

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